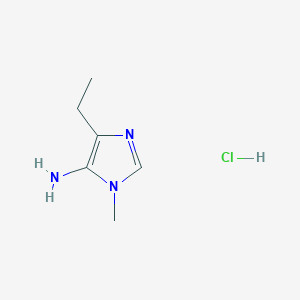

![molecular formula C13H15Cl2N3O B1452580 Chlorhydrate de 3-[3-(4-chlorophényl)-1,2,4-oxadiazol-5-yl]pipéridine CAS No. 1240527-11-0](/img/structure/B1452580.png)

Chlorhydrate de 3-[3-(4-chlorophényl)-1,2,4-oxadiazol-5-yl]pipéridine

Vue d'ensemble

Description

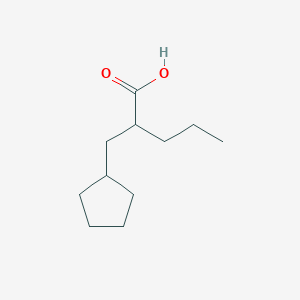

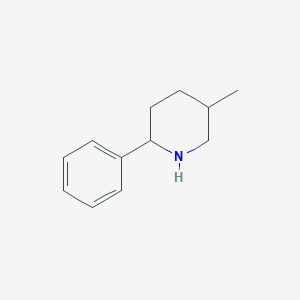

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a useful research compound. Its molecular formula is C13H15Cl2N3O and its molecular weight is 300.18 g/mol. The purity is usually 95%.

The exact mass of the compound 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche sur la schizophrénie

Ce composé a été étudié pour ses applications thérapeutiques potentielles dans la schizophrénie. Il agit comme un inverse agoniste du récepteur H3, ce qui peut influencer l'activité des neurones histaminergiques dans le cerveau . Des recherches ont montré qu'il peut réduire l'hyperactivité locomotrice induite par des substances comme la méthamphétamine ou la dizocilpine sans affecter significativement l'activité locomotrice spontanée lorsqu'il est administré seul . Cela suggère un potentiel pour ce composé de moduler les comportements associés à la schizophrénie.

Traitement des troubles cognitifs

Les propriétés d'inverse agoniste de ce composé au niveau du récepteur H3 en font un candidat potentiel pour le traitement des troubles cognitifs. Il a été démontré qu'il améliore les processus de consolidation et de reconsolidation dans les tâches de conditionnement à la peur chez la souris, ce qui indique son potentiel pour améliorer les capacités de mémoire et d'apprentissage . Cela pourrait être particulièrement bénéfique dans les conditions où les déficits cognitifs sont une caractéristique, comme la maladie d'Alzheimer.

Gestion de la narcolepsie

Dans le contexte de la narcolepsie, une maladie caractérisée par une somnolence excessive diurne, ce composé a montré des promesses. En tant qu'inverse agoniste du récepteur H3, il a été rapporté qu'il améliore l'éveil et réduit la somnolence diurne excessive chez les patients souffrant de narcolepsie . Cette application est importante car elle offre une nouvelle voie potentielle pour la gestion d'une maladie difficile et souvent débilitante.

Modulation des neurotransmetteurs

Le composé a été observé pour influencer les niveaux de neurotransmetteurs dans le cerveau. Plus précisément, il a été constaté qu'il augmente les niveaux de dopamine et d'acétylcholine dans le cortex préfrontal des rats . Cette modulation de l'activité des neurotransmetteurs pourrait avoir des implications pour le traitement de divers troubles neurologiques, y compris la maladie de Parkinson et la dépression.

Régulation du cycle sommeil-éveil

Des recherches ont indiqué que ce composé peut considérablement améliorer l'éveil au détriment des états de sommeil chez les modèles animaux . Il améliore également les rythmes corticaux rapides de l'électroencéphalogramme, qui sont associés à une vigilance accrue . Ces résultats suggèrent que le composé pourrait être utilisé pour réguler le cycle sommeil-éveil dans des conditions comme les troubles du sommeil.

Amélioration de la mémoire

Le composé a démontré un effet promnésiant, ce qui signifie qu'il peut prévenir ou inverser les pertes de mémoire. Dans des études animales, il a montré son efficacité dans la perte de mémoire induite par la scopolamine ou naturelle, suggérant son utilisation pour améliorer la rétention de la mémoire . Cela pourrait être particulièrement utile chez les personnes âgées ou dans des conditions qui affectent la mémoire, comme la démence.

Mécanisme D'action

Target of Action

The primary target of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is the histamine H3 receptor . This receptor is known to regulate the release of histamine and other neurotransmitters in the brain .

Mode of Action

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride acts as an inverse agonist at the histamine H3 receptor . This means it binds to the H3 receptor and induces an effect opposite to that of an agonist. It enhances the activity of histaminergic neurons in the brain, thereby promoting vigilance and cognition .

Biochemical Pathways

The compound’s action on the histamine H3 receptor affects the histaminergic system in the brain . This system plays a crucial role in the regulation of sleep-wake cycles and cognitive processes . By enhancing the activity of histaminergic neurons, the compound indirectly improves night sleep and decreases daytime symptoms .

Pharmacokinetics

The compound is metabolized mainly by CYP2D6 and to a lesser extent by CYP3A4 . It also inhibits CYP2D6 and organic cation transporters 1, and induces CYP3A4, CYP1A2, and CYP2B6 . These interactions can affect the compound’s bioavailability and its effects on the body.

Result of Action

The primary result of the compound’s action is the improvement of wakefulness in patients with excessive daytime sleepiness . It has been shown to significantly decrease excessive daytime sleepiness and cataplexy rate in patients with narcolepsy .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP2D6 or CYP3A4 can affect the metabolism and efficacy of the compound . Additionally, the compound’s stability may be affected by storage conditions .

Analyse Biochimique

Biochemical Properties

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride plays a significant role in biochemical reactions, particularly as a ligand for specific receptors. It is known to interact with histamine H3 receptors, acting as a potent and selective inverse agonist . This interaction is crucial as it modulates the activity of histaminergic neurons, which are involved in various physiological processes including wakefulness and cognition . The compound’s binding to the histamine H3 receptor inhibits the receptor’s activity, leading to increased release of neurotransmitters such as histamine, acetylcholine, and dopamine . These interactions highlight the compound’s potential in modulating neurotransmitter systems and influencing neurological functions.

Cellular Effects

The effects of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride on cellular processes are profound. It has been shown to enhance the activity of histaminergic neurons, thereby promoting vigilance and cognitive functions . In cellular models, the compound increases the levels of neurotransmitters in the brain, which can lead to improved wakefulness and cognitive performance . Additionally, it influences cell signaling pathways by modulating the activity of histamine H3 receptors, which are involved in various cellular processes including gene expression and cellular metabolism . These effects underscore the compound’s potential in therapeutic applications for cognitive disorders and other neurological conditions.

Molecular Mechanism

At the molecular level, 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride exerts its effects primarily through its interaction with histamine H3 receptors. The compound binds to these receptors with high affinity, acting as an inverse agonist . This binding inhibits the receptor’s activity, leading to an increase in the release of neurotransmitters such as histamine, acetylcholine, and dopamine . The inhibition of histamine H3 receptors by the compound results in enhanced neurotransmitter release, which in turn modulates various physiological processes including wakefulness, cognition, and memory . The molecular mechanism of action of this compound highlights its potential as a therapeutic agent for neurological disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In these studies, the compound has been shown to consistently enhance neurotransmitter levels and improve cognitive performance over time . These findings suggest that the compound’s effects are sustained and stable, making it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive performance and wakefulness without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential neurotoxicity and adverse impacts on cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is involved in specific metabolic pathways that influence its activity and effects. The compound is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential risks.

Transport and Distribution

The transport and distribution of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride within cells and tissues are key factors in its activity and effects. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, the compound interacts with specific transporters and binding proteins that facilitate its distribution and localization . These interactions are essential for the compound’s ability to modulate neurotransmitter systems and influence cellular processes.

Subcellular Localization

The subcellular localization of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with histamine H3 receptors on the cell membrane . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular localization of this compound is essential for its ability to modulate receptor activity and influence cellular processes.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O.ClH/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10;/h3-6,10,15H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACPCEIDAYYWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240527-11-0 | |

| Record name | Piperidine, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)

![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)

![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)

![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)